molecular formula C18H17NO3 B1205589 Japonine CAS No. 30426-61-0

Japonine

Cat. No. B1205589
CAS RN: 30426-61-0
M. Wt: 295.3 g/mol
InChI Key: XTBMLWZKNWXUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Japonine is a member of quinolines.

Scientific Research Applications

Ethnopharmacological and Pharmacological Review of Ophiopogon japonicus

Ophiopogon japonicus, with the root known as Ophiopogonis Radix or Maidong, is extensively used in traditional Chinese medicine. It is known for nourishing yin, promoting body fluid production, moistening the lung, easing the mind, and clearing away heart fire. It contains steroidal saponins, homoisoflavonoids, and polysaccharides, which exhibit various pharmacological activities such as cardiovascular protection, anti-inflammation, anticancer, anti-oxidation, immunomodulation, cough relief, antimicrobial, and anti-diabetes properties (Chen et al., 2016).

Jacarelhyperol A and Leukaemia Cancer Cell Apoptosis

Jacarelhyperol A, a constituent of Hypericum japonicum, induces apoptosis in leukaemia cells by mediating Bcl-2 proteins. It has shown binding affinities to Bcl-xL, Bcl-2, and Mcl-1, exhibiting potential as a lead compound for cancer therapy with low toxicity (Zhang et al., 2014).

Muscle Relaxation Properties of Japonine

Japonine, an alkaloid isolated from Orixa japonica, demonstrates muscle relaxant properties against rat small intestine muscle, comparable to the muscle relaxant papaverine (Funayama et al., 2001).

properties

CAS RN

30426-61-0

Product Name

Japonine

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3,6-dimethoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C18H17NO3/c1-19-15-10-9-13(21-2)11-14(15)17(20)18(22-3)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

XTBMLWZKNWXUHV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C(=C1C3=CC=CC=C3)OC

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C(=C1C3=CC=CC=C3)OC

synonyms

japonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Japonine
Reactant of Route 2
Japonine
Reactant of Route 3
Reactant of Route 3
Japonine
Reactant of Route 4
Reactant of Route 4
Japonine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Japonine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Japonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.